(2-Trifluoromethyl-pyridin-3-yl)-acetic acid

Drug Design Medicinal Chemistry ADME

Medicinal chemists optimizing lead ADME profiles face challenges introducing lipophilic moieties without compromising drug-like properties. This regiospecific 2-CF3,3-CH2COOH pyridine building block directly addresses this need: • Superior LogP (1.73 vs. 0.71 for non-fluorinated analog) enhances passive membrane permeability and oral bioavailability • Lower pKa (3.83) maximizes carboxylate anion at physiological pH, improving solubility and salt formation • Documented acylating reagent (TFP acid) for esterification; reliable intermediate for diverse CF3-pyridine derivatives Supplied with full analytical documentation. Bulk quantities and custom packaging available upon request.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 1000568-14-8
Cat. No. B1341990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Trifluoromethyl-pyridin-3-yl)-acetic acid
CAS1000568-14-8
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(F)(F)F)CC(=O)O
InChIInChI=1S/C8H6F3NO2/c9-8(10,11)7-5(4-6(13)14)2-1-3-12-7/h1-3H,4H2,(H,13,14)
InChIKeyAGSMUBBXXSAUDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Trifluoromethyl-pyridin-3-yl)-acetic acid Overview


(2-Trifluoromethyl-pyridin-3-yl)-acetic acid, with CAS number 1000568-14-8, is a trifluoromethyl-substituted pyridylacetic acid derivative. It belongs to a class of heteroarylacetic acids extensively utilized as synthetic intermediates and building blocks in drug discovery and agrochemical research. The compound is characterized by the presence of a trifluoromethyl group at the 2-position and an acetic acid moiety at the 3-position of the pyridine ring [1]. Its molecular formula is C8H6F3NO2, with a molecular weight of 205.13 g/mol, and it is typically supplied as a white solid . The combination of the electron-withdrawing trifluoromethyl group and the carboxylic acid functionality renders it a versatile scaffold for the preparation of more complex molecules.

Why Generic Substitutes Fail for (2-Trifluoromethyl-pyridin-3-yl)-acetic acid


Substituting (2-trifluoromethyl-pyridin-3-yl)-acetic acid with a non-fluorinated pyridylacetic acid analog, such as 2-(pyridin-3-yl)acetic acid, or with a different positional isomer of trifluoromethylpyridine acetic acid, is not scientifically equivalent. The specific positioning of the trifluoromethyl group at the 2-position adjacent to the ring nitrogen exerts a profound influence on both the physicochemical and electronic properties of the molecule. This substitution pattern alters key parameters including lipophilicity (LogP), acidity (pKa), and electron density distribution, which directly impacts its reactivity profile in subsequent synthetic transformations and the drug-like properties of derived molecules [1]. Furthermore, the precise regiochemistry is critical for the intended biological activity in target molecules, as minor alterations can lead to significant changes in target binding affinity and metabolic stability. The evidence below quantifies these critical differences.

Performance Metrics for (2-Trifluoromethyl-pyridin-3-yl)-acetic acid


Enhanced Lipophilicity vs. Non-Fluorinated Analog

The introduction of the trifluoromethyl group in (2-trifluoromethyl-pyridin-3-yl)-acetic acid significantly increases its lipophilicity compared to the non-fluorinated analog, 2-(pyridin-3-yl)acetic acid. The predicted LogP value for the target compound is 1.7275 , while the non-fluorinated analog exhibits a substantially lower LogP of 0.7087 [1]. This represents a greater than 2.4-fold increase in the partition coefficient, a key driver of membrane permeability and bioavailability in drug candidates.

Drug Design Medicinal Chemistry ADME Physicochemical Properties

Lower pKa vs. Non-Fluorinated Analog

The strong electron-withdrawing effect of the trifluoromethyl group at the 2-position of the pyridine ring in (2-trifluoromethyl-pyridin-3-yl)-acetic acid results in a markedly lower predicted pKa for the carboxylic acid moiety compared to the non-fluorinated analog. The target compound has a predicted pKa of 3.83 , whereas 2-(pyridin-3-yl)acetic acid has a predicted pKa of 4.5-5.0 . This difference of approximately 0.7-1.2 log units indicates that the target compound is a stronger acid and will be predominantly ionized at physiological pH (7.4), while the non-fluorinated analog will have a greater proportion in the neutral form.

Acidity Ionization State Drug-Likeness Physicochemical Properties

Boiling Point Difference vs. 5-Trifluoromethyl Isomer

The position of the trifluoromethyl group on the pyridine ring influences the compound's physical properties, including boiling point. The predicted boiling point for (2-trifluoromethyl-pyridin-3-yl)-acetic acid is 268.4 °C , while the predicted boiling point for the 5-trifluoromethyl isomer, 2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid, is 275.1 °C [1]. This difference of 6.7 °C, though modest, can be significant in high-precision distillation or sublimation-based purification workflows.

Physical Properties Synthetic Planning Purification Physicochemical Properties

Density Difference vs. 6-Trifluoromethyl Isomer

The predicted density of (2-trifluoromethyl-pyridin-3-yl)-acetic acid is 1.428 g/cm³ , whereas the predicted density for the 6-trifluoromethyl isomer, 2-(6-(trifluoromethyl)pyridin-3-yl)acetic acid, is reported as 1.4 g/cm³ [1]. While the values are similar, the subtle difference may reflect variations in molecular packing and solid-state properties, which can affect crystallinity, solubility, and handling characteristics during formulation and scale-up.

Physical Properties Formulation Crystallinity Physicochemical Properties

Versatile Acylating Reagent and Synthetic Intermediate

(2-Trifluoromethyl-pyridin-3-yl)-acetic acid, also referred to as TFP acid, is specifically documented for its use as an acylating reagent in organic synthesis, where it can efficiently convert anhydrides into the corresponding esters . It is also noted for its role in adjusting acid-base conditions and catalyzing certain reactions. Furthermore, it serves as a crucial intermediate for the synthesis of more complex trifluoromethylated pyridine derivatives, which are valuable in drug discovery and agrochemical research . While direct quantitative comparisons for specific reactions are not publicly available, this documented utility distinguishes it from less characterized analogs and provides a clear rationale for its procurement for specific synthetic applications.

Organic Synthesis Building Block Medicinal Chemistry Acylation

Application Scenarios for (2-Trifluoromethyl-pyridin-3-yl)-acetic acid


Enhanced Lipophilicity & Membrane Permeability

The significantly higher LogP of (2-trifluoromethyl-pyridin-3-yl)-acetic acid (1.7275) compared to non-fluorinated pyridylacetic acid (0.7087) directly translates to improved passive membrane permeability . This property is paramount for generating drug candidates with enhanced oral bioavailability and cellular uptake. The compound is an ideal building block for medicinal chemists seeking to introduce a metabolically stable, lipophilic moiety into lead series to improve ADME profiles, particularly for targets requiring intracellular access or blood-brain barrier penetration.

Acidity and Ionization Tuning

The lower pKa of (2-trifluoromethyl-pyridin-3-yl)-acetic acid (3.83) relative to its non-fluorinated analog (4.5-5.0) results in a greater fraction of the carboxylate anion at physiological pH . This altered ionization state can be strategically leveraged to enhance aqueous solubility, improve salt formation, or modulate binding interactions with biological targets that favor anionic pharmacophores. This specific pKa profile makes it a superior choice for projects aiming to optimize the ionization and solubility profile of a lead series.

Validated Acylating Reagent & Versatile Intermediate

(2-Trifluoromethyl-pyridin-3-yl)-acetic acid is recognized as an effective acylating reagent (TFP acid) for converting anhydrides to esters, and as a key intermediate for synthesizing diverse trifluoromethylated pyridine derivatives . Its specific substitution pattern (2-CF3, 3-CH2COOH) provides a unique electronic and steric environment that is not replicated by other isomers. For process chemists and synthetic organic chemists, this compound offers a reliable and documented starting point for constructing complex molecules with predictable reactivity, reducing development time and risk compared to using less characterized analogs.

Optimal Isomer Selection for Purification and Formulation

Subtle but measurable differences in predicted physical properties, such as boiling point (268.4 °C vs. 275.1 °C for the 5-CF3 isomer) and density (1.428 g/cm³ vs. 1.4 g/cm³ for the 6-CF3 isomer), provide a data-driven basis for isomer selection in synthetic and formulation workflows [1][2]. For laboratories and manufacturing facilities with precise purification or processing requirements, these distinctions can influence the choice of isolation techniques (e.g., distillation) and the handling characteristics of the solid material, ultimately impacting yield and efficiency.

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